molecular formula C7H7NO3 B15320717 1-(Prop-2-ynoyl)azetidine-3-carboxylicacid

1-(Prop-2-ynoyl)azetidine-3-carboxylicacid

Cat. No.: B15320717
M. Wt: 153.14 g/mol
InChI Key: RVYKHJDTFBZBIL-UHFFFAOYSA-N
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Description

Azetidine-3-carboxylic acid derivatives are critical scaffolds in medicinal chemistry, serving as precursors for bioactive heterocycles and peptides . The compound 1-(Prop-2-ynoyl)azetidine-3-carboxylic acid features a propynoyl (acetylene-containing) group attached to the azetidine nitrogen.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

1-prop-2-ynoylazetidine-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-2-6(9)8-3-5(4-8)7(10)11/h1,5H,3-4H2,(H,10,11)

InChI Key

RVYKHJDTFBZBIL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CC(C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The propynoyl group’s alkyne moiety distinguishes it from alkenoyl (e.g., 1-(prop-2-enoyl)) or aryl-substituted analogues, enabling click chemistry applications (e.g., Huisgen cycloaddition) .
  • Pharmacological Profile: Siponimod demonstrates how bulky substituents (e.g., benzyl ethers) enhance blood-brain barrier (BBB) penetration and receptor targeting, whereas simpler substituents (e.g., propynoyl) may prioritize synthetic versatility .
  • Solubility and Lipophilicity: Aryl substituents (e.g., bromo-cyanophenyl ) reduce solubility compared to aliphatic groups, while the propynoyl group balances moderate lipophilicity and reactivity.

Q & A

Q. What are the recommended synthetic routes for 1-(Prop-2-ynoyl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid with propiolic acid derivatives via N-acylation. Key steps include:
  • Using anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .
  • Optimizing solvent choice (e.g., DMF or THF) and reaction temperature (0–25°C) to minimize side reactions.
  • Employing statistical design of experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Fractional factorial designs can reduce the number of trials while identifying critical parameters .
  • Post-synthesis purification via column chromatography or recrystallization (e.g., using acetic acid/water mixtures) .

Q. How should researchers handle and store 1-(Prop-2-ynoyl)azetidine-3-carboxylic acid to ensure stability?

  • Methodological Answer:
  • Storage: Store at 2–8°C in sealed, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the propioloyl group .
  • Handling: Use glove boxes or Schlenk lines for moisture-sensitive steps. Monitor for degradation via HPLC or TLC, especially under prolonged storage .
  • Safety: Follow guidelines for azetidine derivatives, including proper ventilation and PPE (gloves, lab coats) due to potential irritancy .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1H/13C NMR to confirm the azetidine ring (e.g., δ 3.5–4.5 ppm for ring protons) and propioloyl group (δ 2.8–3.2 ppm for alkynyl protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) and rule out impurities.
  • FT-IR: Detect characteristic carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling be integrated into the study of this compound's reactivity and interactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate reaction pathways for acylation or ring-opening reactions to predict regioselectivity. Compare activation energies of competing mechanisms .
  • Molecular Dynamics (MD): Simulate solvent effects on stability (e.g., water vs. DMSO) and ligand-receptor binding (e.g., enzyme active sites) .
  • Docking Studies: Use software like AutoDock to explore interactions with biological targets (e.g., kinases or GPCRs) for structure-activity relationship (SAR) analysis.

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity?

  • Methodological Answer:
  • Dose-Response Curves: Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., apoptosis assays) to validate specificity .
  • Meta-Analysis: Compare data across studies by normalizing variables (e.g., cell line, incubation time) and applying statistical tools (ANOVA, t-tests) to isolate confounding factors .

Q. What in vivo experimental models are appropriate for evaluating the compound's pharmacokinetics and toxicity?

  • Methodological Answer:
  • ADME Studies: Use rodent models to assess absorption (oral vs. intravenous), distribution (plasma protein binding), metabolism (LC-MS/MS for metabolite identification), and excretion .
  • Toxicity Screening: Conduct acute toxicity tests (OECD Guideline 423) and genotoxicity assays (Ames test) .
  • Bioavailability Optimization: Formulate with co-solvents (e.g., PEG 400) or nano-carriers to enhance solubility and reduce hepatic first-pass effects .

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